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Cat. No.: B609739

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Olutasidenib (FT-2102) and
Enasidenib (AG-221), two targeted inhibitors developed for cancers harboring mutations in the
isocitrate dehydrogenase (IDH) enzymes. Olutasidenib selectively targets mutant IDH1, while
Enasidenib targets mutant IDH2. Both drugs function by inhibiting the neomorphic activity of
these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The
accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation,
contributing to oncogenesis.[1][3] By reducing 2-HG levels, these inhibitors aim to restore
normal cellular differentiation.[1][4][5]

Data Presentation

The following tables summarize the quantitative data for Olutasidenib and Enasidenib based
on preclinical in vitro studies.

Table 1: In Vitro Potency and Selectivity (ICso Values)

This table outlines the half-maximal inhibitory concentration (ICso) of each inhibitor against
various mutant IDH enzymes and their selectivity over wild-type (WT) counterparts. Lower ICso

values indicate higher potency.
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- Target Wild-Type Selectivity
Inhibitor ICs0 (NM) ICs0 (NM)
Mutant Target Notes

Highly
selective for
mutant IDH1.
[8][9] No
significant
Olutasidenib IDH1-R132H 8 - 24[6][7] IDH1-WT >20,000(8] acti\'/ity
against IDH2
mutants
(R140Q,
R172K; ICso

>20,000 nM).
[61[8]

114 - 125[7]
[8]

IDH1-R132C

IDH1-R132G 8 - 116[6]

IDH1-R132L 8 - 116[6]

IDH1-R132S 8 - 116[6]

Selective for
mutant IDH2.
[11] Also
shows
significantly
less activity
o 9 - 100[10] )

Enasidenib IDH2-R140Q [1112] IDH2-WT 1,800[11] against IDH1-
WT (ICso0 =
450 nM) and
IDH1-R132H
(ICs0 =
48,400 nM).
[11]

IDH2-R172K 400[10] Potency is

lower for the
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R172K
mutant
compared to
the R140Q
mutant.[13]

IDH2-R172S N/A

Targets
R172S

variant.[14]

Table 2: In Vitro Efficacy in Cellular Models

This table summarizes the functional effects of the inhibitors in cancer cell models, focusing on

the reduction of the oncometabolite 2-HG and the induction of cellular differentiation.

Induction of
. Effect on 2-HG
Inhibitor Cell Models Used ) Cellular
Production . o
Differentiation
Induces granulocytic
IDH1-mutant leukemia and monaocytic cell
) ) Reduces 2-HG levels ) T
o and glioma cell lines, ] differentiation in
Olutasidenib ) by >90% in treated )
primary human AML ) primary human AML
cell lines.[15] )
cells.[6][15] cells expressing IDH1
mutations.[6][7][16]
Induces myeloid
Reduces 2-HG levels ) ST
differentiation in vitro.
by >90%.[4][18] The o
] [2][14] This is
IDH2-mutant TF-1 degree of suppression ]
) ) ] characterized by an
o erythroleukemia cells, is greater in R140- ) )
Enasidenib increase in mature

primary human AML
cells.[17]

mutant models
compared to R172-
mutant models.[17]
[19]

myeloid cell markers
such as CD11b,
CD14, and CD15.[4]
[10]

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the targeted signaling pathway and a typical experimental
workflow for comparing these inhibitors in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609739?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

